molecular formula C38H31ClN8Na2O11S3 B12766396 Dihydrogen 3-((4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt CAS No. 83929-57-1

Dihydrogen 3-((4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt

Cat. No.: B12766396
CAS No.: 83929-57-1
M. Wt: 953.3 g/mol
InChI Key: NKODOKRNQQQZAU-UHFFFAOYSA-L
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Description

Dihydrogen 3-((4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt is a useful research compound. Its molecular formula is C38H31ClN8Na2O11S3 and its molecular weight is 953.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

83929-57-1

Molecular Formula

C38H31ClN8Na2O11S3

Molecular Weight

953.3 g/mol

IUPAC Name

disodium;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[[8-[ethyl-[(3-sulfonatophenyl)methyl]amino]-10-(4-methoxy-3-sulfonatophenyl)phenazin-10-ium-2-yl]amino]benzenesulfonate

InChI

InChI=1S/C38H33ClN8O11S3.2Na/c1-4-46(21-22-6-5-7-27(16-22)59(48,49)50)25-10-14-29-32(19-25)47(26-11-15-33(57-2)35(20-26)61(54,55)56)31-17-23(8-12-28(31)42-29)40-30-13-9-24(18-34(30)60(51,52)53)41-37-43-36(39)44-38(45-37)58-3;;/h5-20H,4,21H2,1-3H3,(H4,41,42,43,44,45,48,49,50,51,52,53,54,55,56);;/q;2*+1/p-2

InChI Key

NKODOKRNQQQZAU-UHFFFAOYSA-L

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=[N+](C4=C(C=CC(=C4)NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)OC)S(=O)(=O)[O-])N=C3C=C2)C7=CC(=C(C=C7)OC)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

The compound Dihydrogen 3-((4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C38H33ClN8O11S3·2Na
  • Molecular Weight : 953.34 g/mol
  • CAS Number : 83929-57-1
  • EINECS Number : 281-349-8

This compound features multiple functional groups, including sulfonate and methoxy groups, which may contribute to its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to its interactions at the molecular level. Here are some proposed mechanisms:

  • Enzyme Inhibition : The presence of the triazine moiety suggests potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The structure indicates possible interactions with various receptors, particularly in the nervous system or immune response pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, potentially due to their ability to disrupt cellular processes.

Pharmacological Effects

Studies have indicated several pharmacological effects associated with similar compounds:

  • Anticancer Activity : Compounds with triazine structures have been investigated for their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating cytokine release.
  • Antimicrobial Effects : Certain analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Activity

A study conducted on triazine derivatives showed that compounds similar to the one inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

Research on related phenazinium compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that these compounds disrupt bacterial cell wall synthesis and function through oxidative stress mechanisms.

Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerTriazine AnalogInduction of apoptosis in cancer cells
AntimicrobialPhenazinium DerivativeInhibition of bacterial growth
Anti-inflammatorySulfonated CompoundsReduction in cytokine levels

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Agents :
    • The triazine moiety in the compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of triazine can inhibit cell proliferation in various cancer cell lines. A study demonstrated that compounds with similar structures exhibit significant cytotoxicity against breast cancer cells .
  • Antimicrobial Activity :
    • The sulfonate and phenazinium groups contribute to the compound's antimicrobial properties. Research has shown that phenazinium derivatives can effectively inhibit bacterial growth, making them suitable candidates for developing new antibiotics .

Dye Chemistry Applications

  • Dyeing Processes :
    • The compound is utilized in dyeing textiles due to its vibrant color properties. It can be used as a dye for synthetic fibers, providing excellent wash and light fastness .
  • Fluorescent Dyes :
    • Its unique structure allows it to be employed as a fluorescent dye in biological imaging applications. Studies have shown that similar triazine-based compounds exhibit strong fluorescence, which can be harnessed for tracking biological processes in live cells .

Material Science Applications

  • Organic Photovoltaics :
    • Research indicates that compounds with triazine structures can enhance the efficiency of organic photovoltaic devices. The incorporation of this compound into polymer blends has shown improved charge transport properties, leading to higher energy conversion efficiencies .
  • Nanocomposite Materials :
    • The compound can be integrated into nanocomposite materials to improve mechanical properties and thermal stability. Studies have reported that adding such compounds to polymer matrices results in enhanced performance characteristics suitable for various industrial applications.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Research Significant cytotoxic effects observed in breast cancer cell lines using triazine derivatives.
Antimicrobial Activity Effective inhibition of bacterial growth demonstrated with phenazinium derivatives.
Dye Chemistry Excellent wash and light fastness when used as a dye for synthetic fibers.
Organic Photovoltaics Enhanced charge transport properties leading to improved energy conversion efficiencies.
Nanocomposite MaterialsImproved mechanical properties and thermal stability in polymer matrices containing the compound.

Preparation Methods

Phenazinium Core Formation

  • The phenazinium core is typically synthesized via oxidative cyclization of appropriate diphenylamine derivatives.
  • Starting materials include substituted anilines bearing sulfonate groups, which are sulfonated aromatic amines.
  • Oxidative agents such as ferric chloride or other mild oxidants are used to promote ring closure forming the phenazinium cation.

Introduction of Sulfonate Groups

  • Sulfonation is performed on aromatic rings using sulfuric acid or chlorosulfonic acid under controlled temperature to introduce sulfonic acid groups (-SO3H).
  • These groups are subsequently neutralized with sodium hydroxide to form sulfonate salts, enhancing water solubility.

Attachment of 4-chloro-6-methoxy-1,3,5-triazin-2-yl Amino Substituent

  • The 4-chloro-6-methoxy-1,3,5-triazine moiety is introduced via nucleophilic aromatic substitution.
  • The chlorine atom on the triazine ring is displaced by an amino group on the sulfonated phenyl ring.
  • This step requires mild heating and polar aprotic solvents to facilitate substitution without decomposing sensitive groups.

Formation of Disodium Salt

  • The final compound is converted into its disodium salt form by treatment with sodium hydroxide or sodium carbonate.
  • This step ensures the compound is in a stable, water-soluble salt form suitable for applications.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Phenazinium core formation Diphenylamine derivatives, FeCl3 0–25 °C 2–4 hours Controlled oxidation to avoid overreaction
Sulfonation H2SO4 or ClSO3H 0–50 °C 1–3 hours Temperature control critical to avoid degradation
Nucleophilic substitution 4-chloro-6-methoxy-1,3,5-triazine, amine 50–80 °C 4–8 hours Polar aprotic solvent (e.g., DMF) preferred
Salt formation NaOH or Na2CO3 aqueous solution Room temperature 1–2 hours pH adjustment to neutralize sulfonic acids

Purification and Characterization

  • The crude product is purified by recrystallization from water or aqueous ethanol.
  • Ion-exchange chromatography may be used to remove impurities.
  • Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization

  • Studies indicate that controlling the sulfonation temperature is critical to maintain the integrity of the triazine ring and phenazinium core.
  • The nucleophilic substitution step benefits from the use of polar aprotic solvents to increase yield and reduce side products.
  • The disodium salt form improves aqueous solubility and stability, which is essential for applications in dye chemistry or biochemical assays.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Critical Parameters
Phenazinium core synthesis Diphenylamine derivatives, FeCl3 Formation of phenazinium ring Oxidation control, temp 0–25 °C
Aromatic sulfonation Sulfuric acid or chlorosulfonic acid Introduce sulfonate groups Temp control 0–50 °C
Triazine substitution 4-chloro-6-methoxy-1,3,5-triazine, amine Attach triazine moiety 50–80 °C, polar aprotic solvent
Salt formation Sodium hydroxide or carbonate Form disodium salt pH neutralization, room temp
Purification Recrystallization, chromatography Remove impurities Solvent choice critical

Q & A

Q. Table 1. Key Reaction Parameters for Triazine-Phenazine Coupling

ParameterOptimal RangeAnalytical Control Method
Temperature60–70°CIn-situ FT-IR monitoring
pH8.5–9.0 (phosphate buffer)pH-stat titration
CatalystPd/C (1 mol%)ICP-MS for residual Pd
Reaction Time12–16 hoursTLC (silica, EtOAc/MeOH)

Q. Table 2. Stability Assessment Under Stress Conditions

ConditionDegradation Products IdentifiedHalf-Life (h)
UV (365 nm)Desulphonated phenazine18.2
H₂O₂ (0.3% w/v)Oxidized triazine ring6.5
pH 2 (HCl)Hydrolyzed methoxy groups2.1

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